molecular formula C15H13ClN2O4 B5886859 2-(4-chloro-2-nitrophenoxy)-N-(2-methylphenyl)acetamide

2-(4-chloro-2-nitrophenoxy)-N-(2-methylphenyl)acetamide

Cat. No. B5886859
M. Wt: 320.73 g/mol
InChI Key: MGTYSVHBOZWBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-nitrophenoxy)-N-(2-methylphenyl)acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as "CNPA" and is a member of the nitrophenol family of compounds. CNPA has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.

Mechanism of Action

The mechanism of action of CNPA is not fully understood, but it is believed to be related to its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine and other neurotransmitters in the brain. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
CNPA has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. CNPA has also been shown to have neuroprotective effects, which can help prevent the damage caused by oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CNPA in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. This makes it a useful tool for investigating the role of these enzymes in various physiological processes. However, one of the limitations of using CNPA is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving CNPA. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a tool for studying the role of nitrophenols in the regulation of oxidative stress and inflammation. Additionally, further research is needed to investigate the potential toxicity of CNPA and its effects on human health.

Synthesis Methods

The synthesis of CNPA involves the reaction of 4-chloro-2-nitrophenol with 2-methylaniline in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure CNPA. This synthesis method has been widely used in research studies to obtain high yields of CNPA.

Scientific Research Applications

CNPA has been extensively used in scientific research due to its unique properties. It has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry. CNPA has been used as a tool to investigate the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been used to study the role of nitrophenols in the regulation of oxidative stress and inflammation.

properties

IUPAC Name

2-(4-chloro-2-nitrophenoxy)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-10-4-2-3-5-12(10)17-15(19)9-22-14-7-6-11(16)8-13(14)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTYSVHBOZWBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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